Structural Differentiation: Piperazinone Core Confers Unique Conformational and H-Bonding Profile
The target compound incorporates a 3-oxopiperazine (piperazinone) core, unlike the standard piperazine ring in the potent N-type calcium channel blocker NP118809 or most benzhydrylpiperazine cytotoxics. This structural feature is confirmed by its SMILES notation . The 3-oxo group acts as an additional hydrogen bond acceptor (HBA), increasing the total HBA count to 6. In contrast, NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) has only 2 HBAs . This difference can critically alter target binding and pharmacokinetics.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 6 (estimated from SMILES analysis of C21H20N4O2S) |
| Comparator Or Baseline | NP118809 (C32H32N2O) has 2 HBAs |
| Quantified Difference | A difference of 4 additional HBA groups |
| Conditions | In silico structural analysis based on canonical SMILES |
Why This Matters
A higher HBA count is often associated with improved aqueous solubility and can modulate target selectivity by enabling specific hydrogen-bonding interactions not possible with simpler piperazines.
